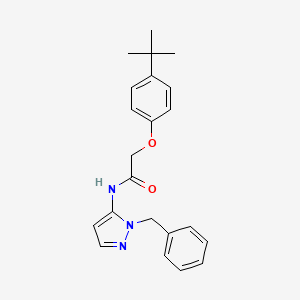![molecular formula C23H32N4O5S B11305527 N-(2,3-dimethylcyclohexyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11305527.png)
N-(2,3-dimethylcyclohexyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylcyclohexyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl ring, a pyrazole ring, and a morpholinylsulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylcyclohexyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrazole ring: This step often involves the condensation of hydrazine derivatives with diketones or other suitable precursors.
Attachment of the morpholinylsulfonyl group: This can be done through sulfonylation reactions using morpholine and sulfonyl chlorides.
Final coupling: The final step involves coupling the intermediate products to form the desired compound under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylcyclohexyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
N-(2,3-dimethylcyclohexyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylcyclohexyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylcyclohexyl)-2-hydroxy-4-methoxybenzamide
- N-(2,3-dimethylcyclohexyl)-4-methoxy-2-nitroaniline
Uniqueness
N-(2,3-dimethylcyclohexyl)-5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced binding affinity to certain targets or improved stability under various conditions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H32N4O5S |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H32N4O5S/c1-15-5-4-6-18(16(15)2)24-23(28)20-14-19(25-26-20)17-7-8-21(31-3)22(13-17)33(29,30)27-9-11-32-12-10-27/h7-8,13-16,18H,4-6,9-12H2,1-3H3,(H,24,28)(H,25,26) |
InChI Key |
FXCJBXDTXOFQSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11305446.png)
![2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11305449.png)
![N-(3-hydroxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11305452.png)
![2-ethyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11305459.png)
![2-{[5-Cyano-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B11305462.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11305469.png)
![2-(2,3-dimethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11305472.png)
![2-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B11305483.png)
![6-bromo-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305485.png)

![6-chloro-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305496.png)
![N-[(5-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11305500.png)
![N-(4-methylphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11305511.png)
